2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride
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Overview
Description
2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11F4NO5S2 and a molecular weight of 413.36 g/mol. This compound features a trifluoroethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2,2-trifluoroethanol with phenylsulfonyl chloride to form 2-(2,2,2-trifluoroethoxy)phenylsulfonyl chloride. This intermediate is then reacted with benzene-1-sulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of enzyme inhibitors used in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality, used as a solvent and reagent in organic synthesis.
Bis(2,2,2-trifluoroethoxy)methane: Another compound featuring the trifluoroethoxy group, used in various chemical applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A related compound with applications as a solvent and cleaning agent.
Uniqueness
2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride is unique due to its combination of trifluoroethoxy and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[[2-(2,2,2-trifluoroethoxy)phenyl]sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO5S2/c15-14(16,17)9-24-11-6-2-1-5-10(11)19-26(22,23)13-8-4-3-7-12(13)25(18,20)21/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZBQQMORYBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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